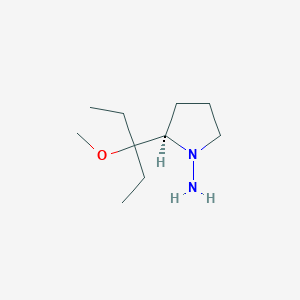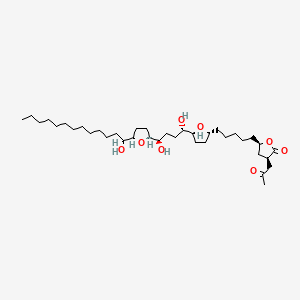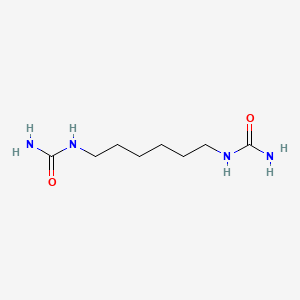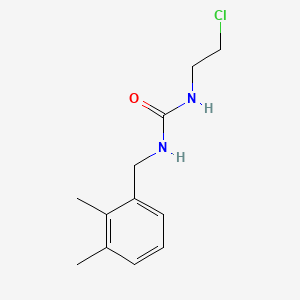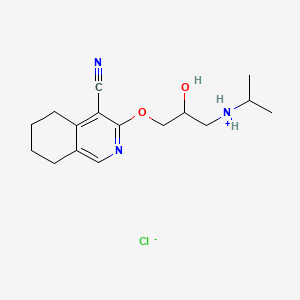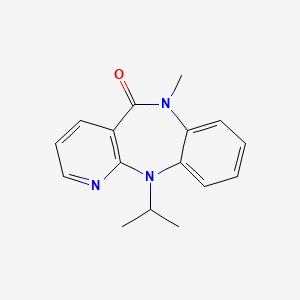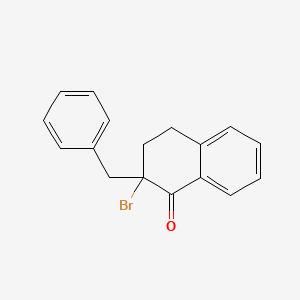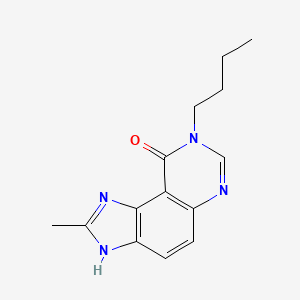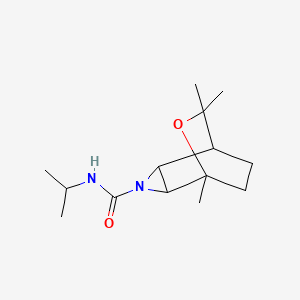
(4-Nitrophenyl) 4-(bromomethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 168193 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 168193 involves several steps, starting from basic organic compounds. The exact synthetic route can vary, but it typically includes the formation of key intermediates through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 168193 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 168193 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 168193 can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
NSC 168193 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is crucial in the study of neural stem cells, particularly in understanding their differentiation and proliferation.
Medicine: NSC 168193 is investigated for its potential therapeutic effects, including its role in neurodegenerative diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of NSC 168193 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, it influences the signaling pathways that regulate cell differentiation and proliferation. The compound may act by modulating the activity of key enzymes and receptors involved in these processes.
Comparaison Avec Des Composés Similaires
NSC 168193 can be compared with other similar compounds, such as:
NSC 706744: Another indenoisoquinoline compound with similar topoisomerase I inhibitory activity.
NSC 725776 (Indimitecan): Known for its stability and prolonged drug action.
NSC 724998 (Indotecan): Notable for its differential targeting of cancer cell genomes.
These compounds share some common features with NSC 168193 but also have unique properties that make them suitable for different applications. For instance, NSC 168193 is particularly effective in neural stem cell research, while the others are more focused on cancer treatment.
Propriétés
Numéro CAS |
38597-13-6 |
|---|---|
Formule moléculaire |
C14H10BrNO4 |
Poids moléculaire |
336.14 g/mol |
Nom IUPAC |
(4-nitrophenyl) 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C14H10BrNO4/c15-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
Clé InChI |
KJFWPLKGJCRWBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CBr)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


